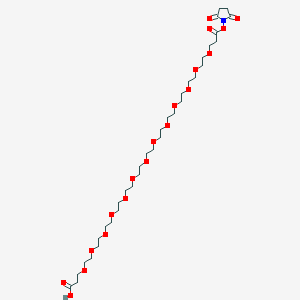

Acid-PEG13-NHS ester

描述

Acid-PEG13-NHS ester, also known as Acid-dPEG®13-NHS ester, is a unique heterobifunctional crosslinking reagent. It consists of a polyethylene glycol (PEG) spacer with a carboxylic acid group at one end and an N-hydroxysuccinimide (NHS) ester at the other. This compound is widely used in bioconjugation and surface modification applications due to its ability to react with primary amines to form stable amide bonds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG13-NHS ester involves the reaction of a PEG spacer with a carboxylic acid group and an NHS ester. The PEG spacer is typically synthesized through the polymerization of ethylene oxide. The carboxylic acid group is introduced through a reaction with a suitable carboxylating agent, while the NHS ester is formed by reacting the carboxylic acid-terminated PEG with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as precipitation, filtration, and chromatography to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

Acid-PEG13-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for conjugation with proteins, peptides, and other biomolecules .

Common Reagents and Conditions

The reaction of this compound with primary amines typically occurs in aqueous buffers at neutral to slightly basic pH (pH 7.0-8.0). Common reagents used in these reactions include phosphate-buffered saline (PBS) and Tris-buffered saline (TBS). The reaction can be carried out at room temperature or on ice, depending on the stability of the reactants .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a stable amide bond. This results in the conjugation of the PEG spacer to the target molecule, enhancing its solubility, stability, and biocompatibility .

科学研究应用

Protein Labeling and Conjugation

Overview : Acid-PEG13-NHS ester is predominantly used for labeling primary amines (-NH2) in proteins, peptides, and other amine-containing molecules. The NHS ester reacts with amines to form stable amide bonds, making it a preferred choice for bioconjugation.

Case Study : A study demonstrated the successful conjugation of this compound to antibodies, resulting in enhanced solubility and improved stability of the antibody in solution. This modification allowed for better performance in immunoassays such as ELISA.

| Application | Description | Outcome |

|---|---|---|

| Antibody Modification | Conjugation with this compound | Improved solubility and stability |

| Peptide Labeling | Attachment to peptide chains | Enhanced detection in mass spectrometry |

Oligonucleotide Modification

Overview : The NHS ester functionality allows for efficient labeling of amine-modified oligonucleotides. This application is crucial for developing probes used in various molecular biology techniques.

Case Study : Research indicated that oligonucleotides labeled with this compound exhibited increased binding affinity to target sequences, thereby enhancing the sensitivity of detection methods such as PCR and hybridization assays.

| Application | Description | Outcome |

|---|---|---|

| Oligonucleotide Labeling | Modification at the 5' or 3' terminus | Increased binding affinity |

Surface Functionalization

Overview : this compound can be used to modify surfaces for biomolecular interactions, such as in microarray technologies. The NHS group reacts with amine functionalities on surfaces to create stable covalent bonds.

Case Study : A novel method was developed for the derivatization of glass surfaces using NHS esters, including this compound. This method facilitated the immobilization of proteins and nucleic acids for high-throughput analysis, significantly improving the efficiency of microarray assays.

| Application | Description | Outcome |

|---|---|---|

| Glass Surface Modification | Single-step NHS ester reaction | Enhanced protein and RNA binding |

Hydrogel Formation

Overview : this compound is also employed in creating biodegradable hydrogels that can encapsulate therapeutic agents. These hydrogels are formed through cross-linking reactions involving amine-containing compounds.

Case Study : Research on hydrogels formed using this compound showed that they could effectively deliver proteins such as recombinant human interleukin-2 (rhIL-2) in vivo, demonstrating controlled release properties that enhanced therapeutic efficacy against tumors.

| Application | Description | Outcome |

|---|---|---|

| Biodegradable Hydrogels | Encapsulation of therapeutic proteins | Controlled release with enhanced efficacy |

Liposome Preparation

Overview : The compound can also be utilized in the preparation of liposomes or lipid nanoparticles, which are important for drug delivery systems.

Case Study : A study highlighted the use of this compound in formulating lipid nanoparticles that improved the bioavailability of hydrophobic drugs, showcasing its potential in pharmaceutical applications.

| Application | Description | Outcome |

|---|---|---|

| Liposome Formation | Incorporation into lipid formulations | Improved drug bioavailability |

作用机制

The mechanism of action of Acid-PEG13-NHS ester involves the formation of a stable amide bond between the NHS ester and a primary amine. The NHS ester is activated through spontaneous hydrolysis in the presence of water, which generates a reactive intermediate. This intermediate is then attacked by the nucleophilic primary amine, resulting in the formation of the amide bond . The PEG spacer provides precise spacing and distance control, enhancing the solubility, stability, and biocompatibility of the conjugated molecule .

相似化合物的比较

Acid-PEG13-NHS ester is unique due to its heterobifunctional nature, which allows for the conjugation of two different moieties. Similar compounds include:

Acid-PEG5-NHS ester: A shorter PEG spacer with similar reactivity and applications.

Acid-PEG25-NHS ester: A longer PEG spacer that provides greater spacing and distance control.

Bis-PEG13-NHS ester: Contains two NHS ester groups, allowing for the conjugation of two primary amines.

m-PEG13-NHS ester: A monofunctional PEG spacer with an NHS ester group.

These compounds share similar reactivity and applications but differ in the length of the PEG spacer and the number of functional groups, providing researchers with a range of options to suit their specific needs.

生物活性

Acid-PEG13-NHS ester is a versatile compound widely used in bioconjugation applications due to its unique chemical properties. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) chain linked to a carboxylic acid group and an N-hydroxysuccinimide (NHS) ester. The molecular formula is with a molecular weight of 787.9 g/mol. The NHS ester is reactive towards primary amines, facilitating the formation of stable amide bonds, while the PEG spacer enhances solubility in aqueous environments .

| Property | Details |

|---|---|

| Molecular Weight | 787.9 g/mol |

| Functional Groups | Carboxylic Acid, NHS ester |

| Purity | ≥95% |

| Storage Conditions | -20°C |

| CAS No. | 1643594-31-3 |

The primary mechanism of this compound involves the reaction with primary amines to form stable amide bonds. This reaction can be facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), which activate the carboxylic acid group for conjugation . The reaction typically occurs at physiological pH, making it suitable for biological applications.

Applications in Bioconjugation

This compound is employed in various bioconjugation strategies, including:

- Protein Labeling : It labels proteins and peptides by reacting with their primary amine groups, enhancing their solubility and stability in biological systems .

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, allowing for targeted delivery of therapeutic agents while minimizing off-target effects .

- Vaccine Development : It is utilized in the synthesis of glycoconjugates for vaccines, improving immunogenicity and efficacy through targeted delivery mechanisms .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Vaccine Development :

- Antibody-Drug Conjugates :

- Biocompatibility Studies :

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H61NO19/c36-31-1-2-32(37)35(31)54-34(40)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-53-29-27-51-25-23-49-21-19-47-17-15-45-13-11-43-9-7-41-5-3-33(38)39/h1-30H2,(H,38,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSDUGROMOGHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H61NO19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。